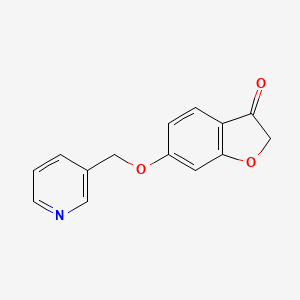

![molecular formula C10H5F2NO2S B2861981 (5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 503826-74-2](/img/structure/B2861981.png)

(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

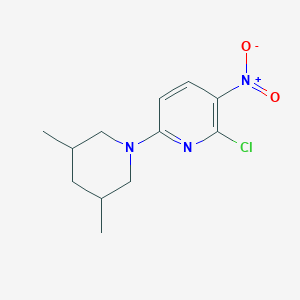

“(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a complex organic compound. The name suggests it contains a thiazolidine-dione group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . The compound also contains a 2,6-difluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with fluorine atoms attached at the 2nd and 6th positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazolidine-dione group would form a five-membered ring with sulfur and nitrogen atoms, and the 2,6-difluorophenyl group would be a six-membered carbon ring with fluorine atoms at the 2nd and 6th positions .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure and the functional groups present. The thiazolidine-dione group might be involved in reactions with nucleophiles or bases, while the 2,6-difluorophenyl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiazolidine-dione group and the aromatic 2,6-difluorophenyl group could affect its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Aryl-Heteroaryl Formation

This compound serves as a directing group in RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This process is significant in medicinal chemistry for synthesizing heterocyclic drug molecules, offering a route to create complex molecules potentially useful in drug development.

Organic Synthesis: Intermediate for Fluorinated Compounds

As an intermediate, this compound is involved in the synthesis of fluorinated organic compounds . Fluorinated compounds have wide applications in pharmaceuticals, agrochemicals, and materials science due to their unique reactivity and stability.

Tyrosinase Inhibition: Anti-Melanogenic Activity

Derivatives of this compound have been designed to inhibit tyrosinase, an enzyme involved in melanin production . These derivatives show potential as anti-melanogenic agents , which could be used in treatments for hyperpigmentation disorders.

Cycloaddition Reactions: Spiro-Pyrazoline-Imidazolidine-2,4-Diones

The compound is used in 1,3-dipolar cycloaddition reactions to create spiro-pyrazoline-imidazolidine-2,4-diones . These structures are of interest due to their potential biological activities, including antibacterial and anticancer properties.

Biological Activity: α-Adrenergic and Imidazoline Receptors

Novel derivatives of this compound have been synthesized for their potential biological activities mediated by α-adrenergic and imidazoline receptors . These receptors are targets for various therapeutic agents used in treating conditions like hypertension and glaucoma.

Chemical Research: Nitrile Imines Cycloaddition

The compound is involved in the regioselective synthesis of spiro-compounds through the cycloaddition of nitrile imines . This process is important for creating compounds with a wide range of biological activities.

Enzyme Inhibition: Anti-Tyrosinase Effects

In addition to its anti-melanogenic properties, derivatives of this compound have shown anti-tyrosinase effects in cellular models . This activity is crucial for developing agents that can modulate enzymatic pathways involved in pigmentation.

Synthesis of Heterocycles: Drug Development

The compound’s role in the synthesis of heterocycles is pivotal in drug development. Heterocycles are core structures in many pharmaceuticals, and the ability to synthesize them efficiently is key to discovering new therapeutic agents .

Propiedades

IUPAC Name |

(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F2NO2S/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUQQPMAKGYQEG-YWEYNIOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=C2C(=O)NC(=O)S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=C\2/C(=O)NC(=O)S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-[(2,6-difluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

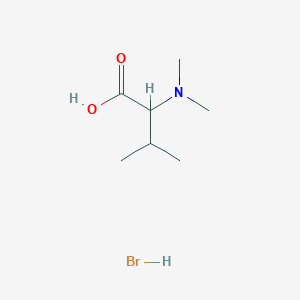

![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)

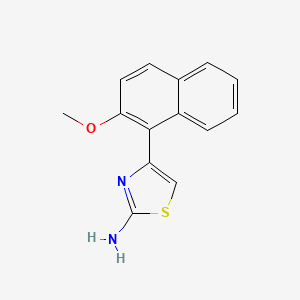

![Ethyl 1-[[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl]piperidine-4-carboxylate](/img/structure/B2861900.png)

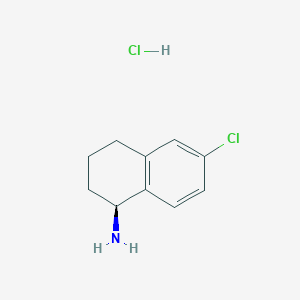

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2861905.png)

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2861909.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)

![6-Ethyl-2-mercaptothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2861911.png)

![N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2861913.png)

![2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2861917.png)

![3-(Prop-2-enoylamino)-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B2861918.png)